REACTION_CXSMILES
|
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:10]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.O.O=[CH:19][C:20]([OH:22])=[O:21]>C(Cl)Cl>[N:10]1([CH:19]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:20]([OH:22])=[O:21])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCCC1
|
Name
|
|
Quantity
|
302 mg
|
Type
|
reactant
|
Smiles
|
O.O=CC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
DCM was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the crude was purified by flash chromatography (DCM/MeOH=8/2)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCCC1)C(C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 476 mg | |
YIELD: PERCENTYIELD | 62.2% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |